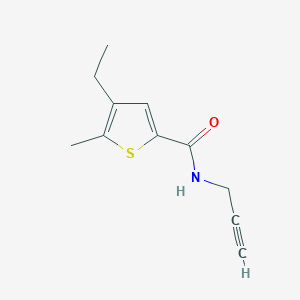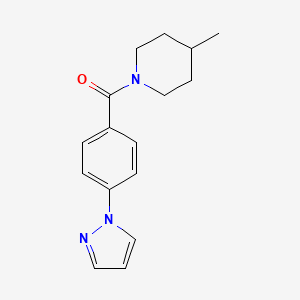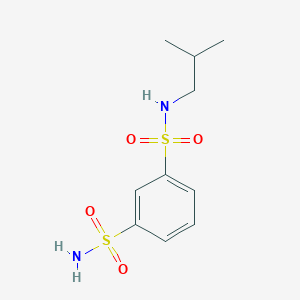
4-ethyl-5-methyl-N-prop-2-ynylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-5-methyl-N-prop-2-ynylthiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is also known as AM404, and it is a synthetic analog of the endocannabinoid anandamide. AM404 has been found to exhibit various biochemical and physiological effects, and it has been studied extensively to understand its mechanism of action and potential applications.
Mécanisme D'action
The mechanism of action of AM404 involves the inhibition of the anandamide transporter protein, which is responsible for the reuptake of anandamide into the presynaptic neuron. By inhibiting this transporter protein, AM404 increases the levels of anandamide in the synaptic cleft, which can then bind to the CB1 and CB2 receptors and produce various effects.
Biochemical and Physiological Effects:
AM404 has been found to exhibit various biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. In preclinical studies, AM404 has been shown to reduce pain sensation and inflammation in various animal models. Additionally, AM404 has been found to protect neurons from oxidative stress and reduce the severity of neurological disorders such as Parkinson's disease and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
AM404 has several advantages for use in laboratory experiments, including its high potency and selectivity for the anandamide transporter protein. However, the synthesis of AM404 is a complex process that requires specialized equipment and expertise in organic chemistry. Additionally, the use of AM404 in laboratory experiments requires careful consideration of the potential side effects and interactions with other compounds.
Orientations Futures
There are several potential future directions for research on AM404, including its potential applications in the treatment of pain, inflammation, and neurological disorders. Additionally, further studies are needed to understand the long-term effects of AM404 and its potential interactions with other compounds. The development of new synthesis methods and analogs of AM404 could also lead to the discovery of new compounds with improved potency and selectivity. Overall, the study of AM404 has the potential to lead to significant advancements in the field of neuroscience and medicine.
Méthodes De Synthèse
The synthesis of AM404 involves several steps, including the preparation of 4-ethyl-5-methylthiophene-2-carboxylic acid and the subsequent conversion of this compound to the corresponding amide derivative. The final step involves the reaction of the amide with propargyl bromide to yield AM404. The synthesis of AM404 is a complex process that requires specialized equipment and expertise in organic chemistry.
Applications De Recherche Scientifique
AM404 has been studied extensively in the field of neuroscience due to its potential role in modulating the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a crucial role in various physiological processes, including pain sensation, mood regulation, and appetite control. AM404 has been found to inhibit the reuptake of anandamide, which is an endogenous cannabinoid that binds to the CB1 and CB2 receptors in the brain. This inhibition leads to an increase in the levels of anandamide, which can modulate the endocannabinoid system and produce various effects.
Propriétés
IUPAC Name |
4-ethyl-5-methyl-N-prop-2-ynylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-4-6-12-11(13)10-7-9(5-2)8(3)14-10/h1,7H,5-6H2,2-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXPFAQNLZCMNNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1)C(=O)NCC#C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-methyl-N-prop-2-ynylthiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[(2-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7537028.png)

![(E)-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one](/img/structure/B7537031.png)
![3-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-6-(trifluoromethyl)-1H-pyridin-2-one](/img/structure/B7537040.png)

![2,5-dimethyl-N-[4-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7537048.png)
![2-[4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl]-N-benzylacetamide](/img/structure/B7537049.png)
![7-[4-(4-acetylphenyl)sulfonylpiperazine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7537056.png)
![9-[2-(3-Methoxyphenoxy)ethyl]purin-6-amine](/img/structure/B7537077.png)
![1-[2-[6-Chloro-3-(2,4-difluorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]piperidine-4-carboxamide](/img/structure/B7537091.png)



